molecular formula C7H6BrNO3 B8798662 5-bromo-N,2-dihydroxybenzamide CAS No. 5798-94-7

5-bromo-N,2-dihydroxybenzamide

Cat. No. B8798662
M. Wt: 232.03 g/mol
InChI Key: RHTIMXFFOVWNLX-UHFFFAOYSA-N
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Patent
US04637902

Procedure details

A methanol solution of 127 g of KOH was gradually added to a methanol solution of 210 g of phenyl 5-bromosalicylate prepared as in (2-1) above and 105 g of hydroxylamine hydrochloride. After stirring for 4 hours, the precipitate formed was collected by filtration. The precipitation was then suspended in water, and 60 ml of conc. hydrochloric acid (35%) was added thereto, followed by stirring for two hours to collect the precipitate by filtration followed by drying. Yield: 136 g.
Name
Quantity
127 g
Type
reactant
Reaction Step One
Quantity
210 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
105 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-:1].[K+].[Br:3][C:4]1[CH:18]=[C:8]([C:9](OC2C=CC=CC=2)=[O:10])[C:7]([OH:19])=[CH:6][CH:5]=1.Cl.[NH2:21]O>CO>[Br:3][C:4]1[CH:18]=[C:8]([C:9]([NH:21][OH:1])=[O:10])[C:7]([OH:19])=[CH:6][CH:5]=1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
127 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
210 g
Type
reactant
Smiles
BrC1=CC=C(C(C(=O)OC2=CC=CC=C2)=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(C(C(=O)OC2=CC=CC=C2)=C1)O
Name
Quantity
105 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the precipitate formed
FILTRATION
Type
FILTRATION
Details
was collected by filtration
CUSTOM
Type
CUSTOM
Details
The precipitation
ADDITION
Type
ADDITION
Details
60 ml of conc. hydrochloric acid (35%) was added
STIRRING
Type
STIRRING
Details
by stirring for two hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
to collect the precipitate
FILTRATION
Type
FILTRATION
Details
by filtration
CUSTOM
Type
CUSTOM
Details
by drying

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
BrC1=CC=C(C(C(=O)NO)=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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